(2S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1R)-2-[1-[3-[2-[2-[2-[2-[3-[2-[3-[[1-[(2S)-2-[1-[4-[5-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-amino-5-methoxybenzoyl]-4-methylidenepyrrolidin-2-yl]-1,3-oxazolidine-3-carbonyl]oxy-2-methylpropan-2-yl]disulfanyl]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid
Description
This compound is a highly complex molecule featuring a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) core linked to a pteridinyl group via a polyether-pentoxy chain and additional functionalized residues. The PBD moiety is a known DNA-interactive agent capable of forming covalent adducts with guanine residues, disrupting replication and transcription . The disulfide bond and carboxyethyl groups may enhance solubility or enable conjugation to antibodies or peptides, indicating a dual mechanism of action: DNA damage and receptor-mediated targeting.
Properties
Molecular Formula |
C103H138N24O35S3 |
|---|---|
Molecular Weight |
2368.5 g/mol |
IUPAC Name |
(2S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1R)-2-[1-[3-[2-[2-[2-[2-[3-[2-[3-[[1-[(2S)-2-[1-[4-[5-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-amino-5-methoxybenzoyl]-4-methylidenepyrrolidin-2-yl]-1,3-oxazolidine-3-carbonyl]oxy-2-methylpropan-2-yl]disulfanyl]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C103H138N24O35S3/c1-56-39-61-51-113-67-44-76(74(154-6)42-63(67)95(146)126(61)52-56)160-28-9-7-8-27-159-75-43-64(104)62(41-73(75)153-5)94(145)127-53-57(2)40-72(127)97-125(26-31-161-97)102(152)162-55-103(3,4)165-164-38-20-80(130)109-23-22-108-79(129)19-29-155-32-34-157-36-37-158-35-33-156-30-24-110-78(128)18-25-124-82(132)48-77(96(124)147)163-54-71(99(150)151)121-92(143)70(47-85(137)138)120-91(142)69(46-84(135)136)119-89(140)65(11-10-21-111-100(105)106)117-90(141)68(45-83(133)134)116-81(131)17-16-66(98(148)149)118-88(139)58-12-14-59(15-13-58)112-49-60-50-114-87-86(115-60)93(144)123-101(107)122-87/h12-15,41-44,50-51,61,65-66,68-72,77,86,97,112H,1-2,7-11,16-40,45-49,52-55,104H2,3-6H3,(H,108,129)(H,109,130)(H,110,128)(H,116,131)(H,117,141)(H,118,139)(H,119,140)(H,120,142)(H,121,143)(H,133,134)(H,135,136)(H,137,138)(H,148,149)(H,150,151)(H4,105,106,111)(H2,107,123,144)/t61-,65-,66-,68-,69-,70-,71-,72?,77?,86?,97-/m0/s1 |
InChI Key |
KSYYZZKIOYIZIO-DWOMESRESA-N |
Isomeric SMILES |
CC(C)(COC(=O)N1CCO[C@H]1C2CC(=C)CN2C(=O)C3=CC(=C(C=C3N)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC)OC)SSCCC(=O)NCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C8=CC=C(C=C8)NCC9=NC1C(=NC(=NC1=O)N)N=C9 |
Canonical SMILES |
CC(C)(COC(=O)N1CCOC1C2CC(=C)CN2C(=O)C3=CC(=C(C=C3N)OCCCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC)OC)SSCCC(=O)NCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)CC(C7=O)SCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C8=CC=C(C=C8)NCC9=NC1C(=NC(=NC1=O)N)N=C9 |
Origin of Product |
United States |
Biological Activity
The compound in focus, with the complex IUPAC name provided, is a multi-functional molecule that contains various structural motifs, including amino acids, heterocycles, and functional groups. Its intricate structure suggests potential biological activities that could span across various therapeutic areas. This article aims to explore the biological activity of this compound, supported by diverse research findings and case studies.
Structural Overview
The compound can be dissected into several key components:
- Amino Acid Derivatives : The presence of multiple amino acid structures indicates potential interactions with biological systems, particularly in protein synthesis and enzyme activity.
- Heterocycles : The inclusion of five-membered rings, such as pyrrolidine and oxazolidine, is significant as these structures are known to impart various pharmacological properties, including antibacterial and antiviral activities .
- Functional Groups : Functionalities such as methoxy, carbamimidamido, and dioxopyrrolidine enhance the compound’s reactivity and interaction with biological targets.
Antibacterial Properties
Research has shown that compounds containing five-membered heterocycles often exhibit antibacterial activity. For instance, studies highlight that the physicochemical properties of these heterocycles significantly influence the potency and spectrum of activity against bacterial strains . The specific compound under consideration may interact with bacterial cell membranes or inhibit critical enzymes involved in cell wall synthesis.
Anticancer Activity
Preliminary investigations into similar compounds suggest potential anticancer properties. Compounds with complex amino acid sequences and heterocyclic structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. For example, certain derivatives of benzodiazepines have shown promise in targeting cancer cell lines by disrupting metabolic processes essential for tumor growth .
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Many drugs that feature similar motifs have been documented to inhibit proteases or kinases, which are crucial in numerous biological processes. The presence of specific functional groups could facilitate binding to active sites on these enzymes, potentially leading to therapeutic effects in diseases characterized by dysregulated enzyme activity.
Study 1: Antibacterial Efficacy
A study published in Nature examined a series of compounds similar to the one discussed. It was found that derivatives containing oxazolidine rings exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to interference with protein synthesis .
Study 2: Anticancer Mechanism
In another study focusing on compounds with similar structural features, researchers reported that a specific derivative induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. This was linked to the modulation of Bcl-2 family proteins, which play a pivotal role in regulating apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolobenzodiazepine (PBD) Derivatives
PBDs are a class of antitumor agents. Key comparisons include:
- SJG-136 : A PBD dimer that crosslinks DNA, inducing apoptosis. Unlike the target compound, SJG-136 lacks folate targeting, reducing its tumor specificity .
- Loncastuximab tesirine : An antibody-drug conjugate (ADC) with a PBD payload targeting CD17. The target compound’s folate-pteridinyl system may offer broader applicability but lacks the ADC’s precision .
Table 1: Structural and Functional Comparison of PBD Derivatives
| Compound | Molecular Weight | Target | Mechanism | Selectivity |
|---|---|---|---|---|
| Target Compound | ~2500 Da* | DNA + Folate R | DNA crosslinking + receptor-mediated uptake | Moderate (folate-dependent) |
| SJG-136 | 848 Da | DNA minor groove | Non-specific crosslinking | Low |
| Loncastuximab tesirine | ~150 kDa | CD19 + DNA | Antibody-guided DNA damage | High (CD19+) |
*Estimated based on structural complexity.
Folate-Conjugated Therapeutics
Functional Comparison with Non-PBD Analogs
Tubulin Inhibitors
Compound 5 in , an 8-methoxycoumarin-carboxamide, inhibits tubulin via hydrogen bonding and hydrophobic interactions. The target compound’s methoxy and benzodiazepine groups may similarly disrupt microtubules, but its primary mechanism likely centers on DNA damage .
Antibacterial Agents (Irrelevant Directly)
highlights Compound 4’s anti-H. pylori activity.
Toxicity Profile
PBDs are potent genotoxins, but folate targeting may mitigate systemic toxicity by concentrating effects in cancer cells. emphasizes balancing therapeutic benefits and risks, suggesting rigorous preclinical safety assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
